Azepane-3,4,5,6-tetrol;hydrochloride Azepane-3,4,5,6-tetrol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 178964-40-4
VCID: VC21341355
InChI: InChI=1S/C6H13NO4.ClH/c8-3-1-7-2-4(9)6(11)5(3)10;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1
SMILES: C1C(C(C(C(CN1)O)O)O)O.Cl
Molecular Formula: C6H14ClNO4
Molecular Weight: 199.63 g/mol

Azepane-3,4,5,6-tetrol;hydrochloride

CAS No.: 178964-40-4

Cat. No.: VC21341355

Molecular Formula: C6H14ClNO4

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

Azepane-3,4,5,6-tetrol;hydrochloride - 178964-40-4

CAS No. 178964-40-4
Molecular Formula C6H14ClNO4
Molecular Weight 199.63 g/mol
IUPAC Name (3R,4R,5R,6R)-azepane-3,4,5,6-tetrol;hydrochloride
Standard InChI InChI=1S/C6H13NO4.ClH/c8-3-1-7-2-4(9)6(11)5(3)10;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1
Standard InChI Key UJBGXSDFDJMWFZ-MVNLRXSJSA-N
Isomeric SMILES C1[C@H]([C@H]([C@@H]([C@@H](CN1)O)O)O)O.Cl
SMILES C1C(C(C(C(CN1)O)O)O)O.Cl
Canonical SMILES C1C(C(C(C(CN1)O)O)O)O.Cl

Chemical Identity and Structure

Nomenclature and Identification

Azepane-3,4,5,6-tetrol;hydrochloride is primarily identified by its CAS number 280745-41-7. The compound possesses several synonyms, including (3S,4S,5S,6S)-3,4,5,6-tetrahydroxyazepane hydrochloride, (3S,4S,5S,6S)-azepane-3,4,5,6-tetrol;hydrochloride, and 1H-Azepine-3,4,5,6-tetrol, hexahydro-, (3S,4S,5S,6S)- . These names reflect its structural characteristics and stereochemical configuration.

The compound's chemical identifiers are critical for accurate database searches and reference:

IdentifierValue
CAS Number280745-41-7
IUPAC Name(3S,4S,5S,6S)-azepane-3,4,5,6-tetrol;hydrochloride
InChIInChI=1S/C6H13NO4.ClH/c8-3-1-7-2-4(9)6(11)5(3)10;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m0./s1
InChIKeyUJBGXSDFDJMWFZ-DEZHIRTDSA-N
SMILESC1C@@HO.Cl
PubChem CID51346133

Molecular Properties

The compound features a seven-membered azepane ring with four hydroxyl groups at positions 3, 4, 5, and 6, existing as a hydrochloride salt . Its molecular formula is C6H14ClNO4 with a molecular weight of 199.63 g/mol . The parent compound without the hydrochloride is (3S,4R,5R,6S)-Azepane-3,4,5,6-tetrol, which has the molecular formula C6H13NO4 and a molecular weight of 163.17 g/mol .

Stereochemistry

A distinctive feature of this compound is its specific stereochemical configuration at the four hydroxyl-bearing carbon atoms. The (3S,4S,5S,6S) designation indicates that all four hydroxyl groups are oriented on the same side of the azepane ring . This stereochemical arrangement significantly influences the compound's reactivity, physical properties, and potential biological interactions.

Synthetic Approaches

General Synthetic Routes

The synthesis of heavily hydroxylated azepanes, including Azepane-3,4,5,6-tetrol;hydrochloride, typically involves multiple steps with careful attention to stereochemical control. Key reactions include:

  • Formation of the seven-membered azepane ring

  • Stereoselective introduction of hydroxyl groups

  • Protection and deprotection strategies to maintain the desired stereochemistry

  • Salt formation to produce the final hydrochloride product

Stereoselective Synthesis

Recent research has focused on developing efficient stereoselective routes to synthesize polyhydroxylated azepanes. One notable approach utilizes osmium-catalyzed Sharpless syn-aminohydroxylation of olefins, specifically employing the tethering strategy developed by Donohoe in 2001 . This method provides excellent regiocontrol and stereoselectivity.

The synthetic pathway described in the literature involves:

  • Starting with a D-mannose-derived aldehyde (compound 1)

  • Addition of vinylmagnesium bromide to create allyl alcohol (compound 2)

  • Conversion to the required aroyloxycarbamate

  • Accomplishment of the key tethered aminohydroxylation (TA)

  • Formation of oxazolidinone (compound 3)

  • Final deprotections and reductive amination (RA) to yield the desired pentahydroxylated azepane (compound 4)

This approach demonstrates how careful control of reaction conditions can lead to the desired stereochemical configuration in the final product.

Crystal Structure Analysis

X-ray crystallography has been employed to confirm the stereochemical outcome of synthetic procedures. For example, single-crystal X-ray analysis of a related intermediate (compound 7a) established the S configuration at C-6, confirming the syn-stereoselectivity of the tethered aminohydroxylation reaction . This stereoselectivity results from a preferred approach that minimizes A strain, as previously shown by Donohoe et al. .

Chemical Reactivity

Functional Group Reactivity

The four hydroxyl groups in Azepane-3,4,5,6-tetrol;hydrochloride make it highly reactive in various chemical transformations. These hydroxyl groups can participate in:

  • Esterification reactions

  • Etherification

  • Oxidation processes

  • Hydrogen bonding interactions

  • Coordination with metals

The nitrogen atom in the azepane ring can also participate in various reactions, particularly when deprotonated from its salt form.

Ring Transformation Reactions

The azepane ring can undergo various transformations, including:

  • Ring-opening reactions

  • Ring contraction or expansion

  • Formation of N,O-acetals

One interesting reaction observed during synthesis attempts is the competition between azepane formation and N,O-acetal formation. During catalytic hydrogenation of a precursor amine (compound 7a), the desired azepane (compound 9a) was obtained as a minor reaction product, while N,O-acetal (compound 8a) formed as the major product . This outcome occurred regardless of the palladium source used in the reaction, highlighting the complex reactivity of these structures.

Comparison with Related Compounds

Structural Analogues

Azepane-3,4,5,6-tetrol;hydrochloride is part of a family of polyhydroxylated azepanes, which differ in their stereochemical configurations and functionalization patterns. A significant structural analogue is (3S,4R,5R,6S)-Azepane-3,4,5,6-tetrol, which represents the free base form with a different stereochemical arrangement .

CompoundMolecular FormulaMolecular WeightStereochemistry
(3S,4S,5S,6S)-Azepane-3,4,5,6-tetrol;hydrochlorideC6H14ClNO4199.63 g/molAll hydroxyl groups on same side (S)
(3S,4R,5R,6S)-Azepane-3,4,5,6-tetrolC6H13NO4163.17 g/molMixed configuration (S,R,R,S)

Iminosugars Relationship

Azepane-3,4,5,6-tetrol;hydrochloride belongs to the broader class of compounds known as iminosugars or azasugars. These compounds are carbohydrate mimetics where the ring oxygen is replaced by nitrogen. The stereochemical arrangement of hydroxyl groups in these compounds often determines their potential for enzyme inhibition and other biological activities.

Pentahydroxylated azepanes, closely related to the tetrol compounds, have been specifically targeted in recent synthetic research due to their potential biological significance .

Applications in Research

Chemical Research Applications

In chemical research, Azepane-3,4,5,6-tetrol;hydrochloride serves as:

  • A valuable building block for the synthesis of more complex structures

  • A model compound for studying the reactivity of polyhydroxylated heterocycles

  • A reference standard for stereochemical studies

  • A potential ligand for metal coordination chemistry

Synthetic Methodology Development

The challenges associated with stereoselective synthesis of polyhydroxylated azepanes have spurred innovation in synthetic methodology. Recent advances include:

  • Development of osmium-catalyzed tethered aminohydroxylation strategies

  • Exploration of reductive amination approaches

  • Optimization of protective group strategies for complex polyhydroxylated structures

  • Investigation of ring-closing methodologies for seven-membered heterocycles

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